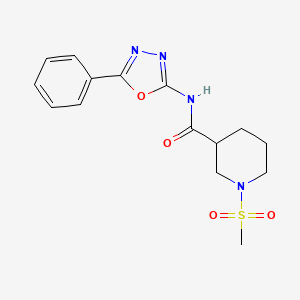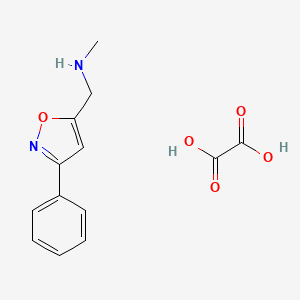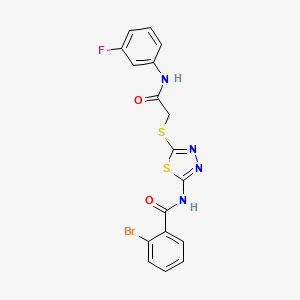![molecular formula C9H10N2OS2 B2795424 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 187538-55-2](/img/structure/B2795424.png)
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Vue d'ensemble
Description
“3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which includes “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An alternative synthesis method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is C7H10N2OS, and its molecular weight is 170.24 g/mol .Applications De Recherche Scientifique
Antitumor Activity
3-Propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one and its derivatives have shown potential in antitumor activity. For instance, compounds derived from thieno[3,2-d]pyrimidine demonstrated potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These activities were comparable to those of doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Certain derivatives of thieno[3,2-d]pyrimidin-4(1H)-one have exhibited antimicrobial properties. A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which are derivatives of thieno[3,2-d]pyrimidin-4(1H)-one, showed mild antimicrobial activities (Gomha et al., 2018).
Pharmacological Profile
The pharmacological profile of compounds derived from thieno[3,2-d]pyrimidin-4(1H)-one was evaluated. The influence of different alkyl substituents was studied, revealing variations in local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities (Ranise et al., 1997).
Anticonvulsant Activity
In a study exploring anticonvulsant activity, derivatives of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one showed promise. The research indicated that some of the synthesized compounds had notable anticonvulsant effects, suggesting potential applications in treating seizures (Severina et al., 2019).
Anti-Inflammatory Activity
Derivatives of thieno[3,2-d]pyrimidin-4(1H)-one have also been investigated for their anti-inflammatory properties. Some compounds exhibited significant inhibition of edema, with activities surpassing that of celecoxib, a known anti-inflammatory drug. Additionally, these compounds presented lower ulcerogenic liability compared to traditional anti-inflammatory medications (Abdelgawad et al., 2018).
Orientations Futures
Future research could focus on further exploring the biological activities of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” and its derivatives, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of more efficient and green synthesis methods for these compounds could be another area of focus .
Propriétés
IUPAC Name |
3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEZOMXQGGBHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)




![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)


![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)
